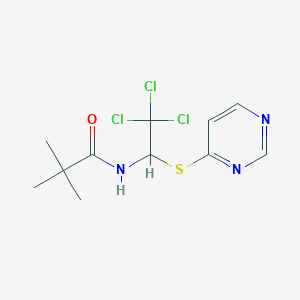
N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound, and a diethylamino group attached to a benzylidene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N-[4-(diethylamino)benzylidene]aniline: Similar structure but with a fluorine atom instead of the benzimidazole moiety.
N’-(4-(Diethylamino)benzylidene)-2-(3-toluidino)acetohydrazide: Similar structure with a toluidino group instead of the benzimidazole moiety.
Uniqueness
N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of both the benzimidazole core and the diethylamino group. This combination imparts distinct chemical properties, such as enhanced stability and specific binding affinity to molecular targets, making it valuable for various applications .
Propriétés
Formule moléculaire |
C19H21N5O |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C19H21N5O/c1-3-24(4-2)16-8-5-14(6-9-16)12-22-23-19(25)15-7-10-17-18(11-15)21-13-20-17/h5-13H,3-4H2,1-2H3,(H,20,21)(H,23,25)/b22-12+ |
Clé InChI |
FQLNAYAQEKHXJE-WSDLNYQXSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Solubilité |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15077462.png)

phosphonium bromide](/img/structure/B15077477.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077480.png)
![3-(2-bromophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15077489.png)

![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077512.png)

![Methyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077531.png)

![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)
